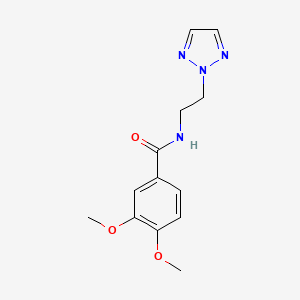

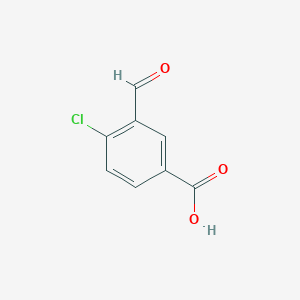

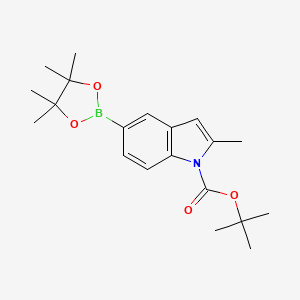

![molecular formula C8H9N5O2 B2725091 Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 6841-01-6](/img/structure/B2725091.png)

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound with the CAS number 6841-01-6 . It contains a total of 24 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 5 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

The synthesis of pyrazolo[5,1-c][1,2,4]triazines, such as Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, has been reported in several studies . For instance, one method involves the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide .Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be analyzed using various chemistry software . The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis

The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More research is needed to fully understand the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, such as its density, melting point, and boiling point, can be found in various chemical databases . More detailed information about its absorption abilities has been studied in relation to its use as a disperse dye .Aplicaciones Científicas De Investigación

Synthesis of Disperse Dyes

A series of 13 novel pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes was synthesized by heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The solvent and acid-base influences on the wavelength of maximum absorption have been studied .

Biological and Pharmacological Studies

Polyfunctionally substituted heteroaromatics are biologically interesting molecules, and their synthesis has recently received considerable attention . Some azopyrazole derivatives also find application in biological and pharmacological studies.

Analgesic Activity

Some derivatives of fused pyrazoles have been found to exhibit analgesic activity .

Anti-inflammatory Activity

Fused pyrazoles also show anti-inflammatory activity .

Antibacterial Activity

Some of the synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi . In particular, some triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities .

Antipyretic Activity

Fused pyrazoles have been found to exhibit antipyretic activity .

Hypoglycemic and Sedative-Hypnotic Activity

Fused pyrazoles have been found to exhibit hypoglycemic and sedative-hypnotic activity .

Mecanismo De Acción

Direcciones Futuras

The synthesis and study of Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate and similar compounds remain highly relevant due to their potential biological activity . Future research may focus on exploring their potential uses in medical and pharmaceutical applications, such as antiviral drugs .

Propiedades

IUPAC Name |

ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-2-15-8(14)6-7(9)13-5(11-12-6)3-4-10-13/h3-4H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDZRXLGQGLJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

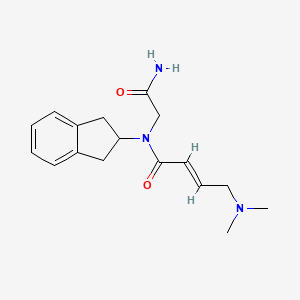

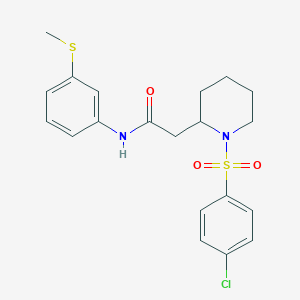

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)

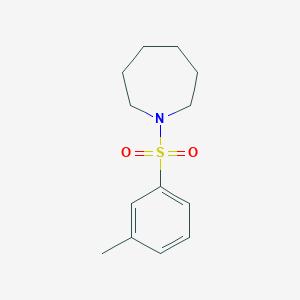

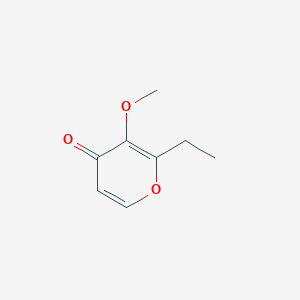

![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)

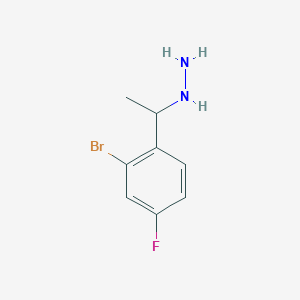

amine](/img/structure/B2725027.png)

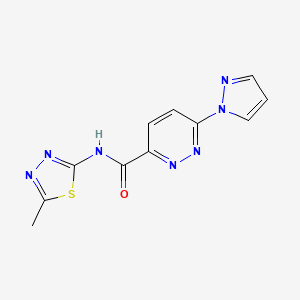

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)